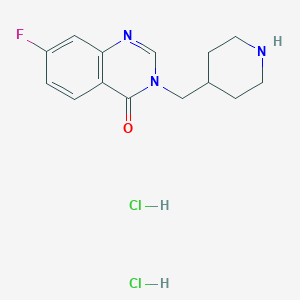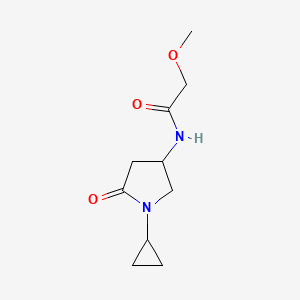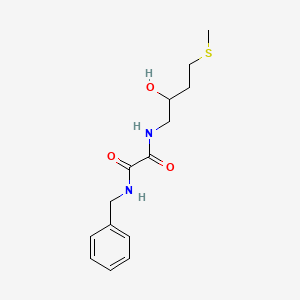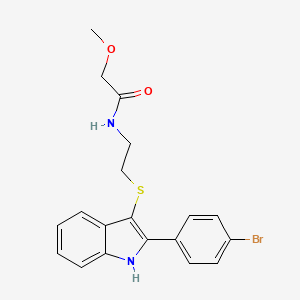
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a synthetic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 7th position and a piperidin-4-ylmethyl group at the 3rd position on the quinazolinone core, with the dihydrochloride form enhancing its solubility and stability.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride has several scientific research applications:
Wirkmechanismus
Target of Action
Similar quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . The targets in this case are likely proteins involved in the quorum sensing system of Pseudomonas aeruginosa .
Mode of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . They likely interact with proteins involved in the quorum sensing system of the bacteria, leading to the inhibition of biofilm formation .
Biochemical Pathways
Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that the compound may affect the quorum sensing system of the bacteria, which regulates biofilm formation . Downstream effects could include decreased bacterial adhesion and reduced production of exopolysaccharides, which are major components of the biofilm matrix .
Result of Action
Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that the compound may decrease bacterial adhesion and reduce the production of exopolysaccharides, leading to the disruption of biofilm formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid derivatives can be reacted with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride to yield benzoxazin-4-ones.
Introduction of the Piperidin-4-ylmethyl Group: The piperidin-4-ylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned synthetic routes while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, N-oxides, and reduced quinazolinone compounds, each with distinct biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoroquinazolin-4-one: Lacks the piperidin-4-ylmethyl group but shares the fluorinated quinazolinone core.
3-(Piperidin-4-ylmethyl)quinazolin-4-one: Lacks the fluorine atom at the 7th position but contains the piperidin-4-ylmethyl group.
Uniqueness
7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is unique due to the combined presence of the fluorine atom and the piperidin-4-ylmethyl group, which may enhance its biological activity and specificity compared to similar compounds .
Eigenschaften
IUPAC Name |
7-fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.2ClH/c15-11-1-2-12-13(7-11)17-9-18(14(12)19)8-10-3-5-16-6-4-10;;/h1-2,7,9-10,16H,3-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOODSUIURVUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NC3=C(C2=O)C=CC(=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)

![7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2754976.png)
![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)
![1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2754978.png)
![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)
![1-[1-(2-Chlorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2754981.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B2754984.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2754991.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2754994.png)
